Cas no 314041-52-6 (2H-1-Benzopyran-2-one,4-hydroxy-6,7-dimethyl-, hydrate (1:1))

2H-1-Benzopyran-2-one,4-hydroxy-6,7-dimethyl-, hydrate (1:1) structure
314041-52-6 structure
Product Name:2H-1-Benzopyran-2-one,4-hydroxy-6,7-dimethyl-, hydrate (1:1)
Numero CAS:314041-52-6
MF:C11H10O3
MW:190.195303440094
CID:317009
PubChem ID:54682088
Update Time:2025-04-19

2H-1-Benzopyran-2-one,4-hydroxy-6,7-dimethyl-, hydrate (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-1-Benzopyran-2-one,4-hydroxy-6,7-dimethyl-, hydrate (1:1)
    • 4-hydroxy-6,7-dimethyl-2H-chromen-2-one
    • InChI=1/C11H10O3/c1-6-3-8-9(12)5-11(13)14-10(8)4-7(6)2/h3-5,12H,1-2H
    • 4-Oxy-6,7-dimethylcumarin
    • 4-Hydroxy-6 7-dimethylcoumarin 98
    • 4-Hydroxy-6,7-dimethyl-chromen-2-one
    • 55004-77-8
    • A830442
    • 314041-52-6
    • BS-28593
    • 4-hydroxy-6,7-dimethylchromen-2-one
    • 4-Hydroxy-6,7-dimethylcoumarin
    • (1H-Benzimidazol-2-yl)-piperidin-4-yl-amine2HBr
    • 4-Hydroxy-6,7-dimethylcoumarin, 98%
    • 6,7-dimethyl-4-hydroxycoumarin
    • FT-0653500
    • 4-HYDROXY-67-DIMETHYLCOUMARIN98
    • CCG-256358
    • CHEMBL3956994
    • MFCD01457307
    • AKOS006281198
    • 6,7-Dimethyl-4-hydroxycoumarin hydrate
    • SCHEMBL2761996
    • 2H-1-Benzopyran-2-one, 4-hydroxy-6,7-dimethyl-
    • Inchi: 1S/C11H10O3/c1-6-3-8-9(12)5-11(13)14-10(8)4-7(6)2/h3-5,12H,1-2H3
    • Chiave InChI: AYHZQBMBPNZPEY-UHFFFAOYSA-N
    • Sorrisi: O1C(C=C(C2C=C(C)C(C)=CC1=2)O)=O

Proprietà calcolate

  • Massa esatta: 190.063
  • Massa monoisotopica: 190.062994
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 0
  • Complessità: 282
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.5
  • XLogP3: 2

Proprietà sperimentali

  • Densità: 1.315
  • Punto di ebollizione: 351°Cat760mmHg
  • Punto di infiammabilità: 141.5°C
  • Indice di rifrazione: 1.623
  • PSA: 46.53

2H-1-Benzopyran-2-one,4-hydroxy-6,7-dimethyl-, hydrate (1:1) Letteratura correlata

Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD